molecular formula C21H18N2 B1272156 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine CAS No. 904814-66-0

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine

Cat. No.: B1272156
CAS No.: 904814-66-0
M. Wt: 298.4 g/mol
InChI Key: JRUYMXUUBSYDJN-UHFFFAOYSA-N
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Description

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a biphenyl group attached to a dihydrobenzo diazepine ring. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of biphenyl-4-carboxaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodiazepines with different functional groups.

Scientific Research Applications

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its pharmacological effects, including anxiolytic and sedative activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, the compound may interact with other pathways and receptors, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic activities.

Uniqueness

4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine is unique due to the presence of the biphenyl group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural feature can influence the compound’s binding affinity to receptors and its overall pharmacokinetic profile.

Properties

IUPAC Name

4-(4-phenylphenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-2-6-16(7-3-1)17-10-12-18(13-11-17)19-14-15-22-20-8-4-5-9-21(20)23-19/h1-13,22H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUYMXUUBSYDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378055
Record name 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-66-0
Record name 4-([1,1'-Biphenyl]-4-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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